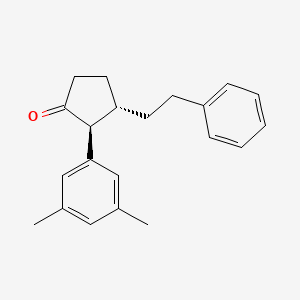
N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a butyl-substituted cyclopentene ring and a methylbenzene sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Butyl Substitution:
Sulfonamide Formation: The final step involves the reaction of the butylcyclopentene derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the cyclopentene ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated cyclopentane derivatives
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The butylcyclopentene moiety may also play a role in modulating the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzenesulfonamide
- N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzenesulfonyl chloride
- N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzenesulfonic acid
Uniqueness
N-(2-Butylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
824402-97-3 |
|---|---|
Formule moléculaire |
C16H23NO2S |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-(2-butylcyclopent-2-en-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H23NO2S/c1-3-4-6-14-7-5-8-16(14)17-20(18,19)15-11-9-13(2)10-12-15/h7,9-12,16-17H,3-6,8H2,1-2H3 |
Clé InChI |
ZNBQOXUVWARKLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CCCC1NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
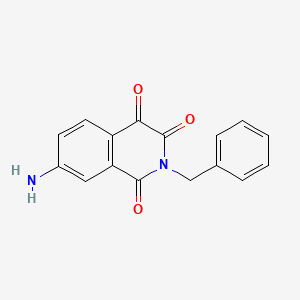
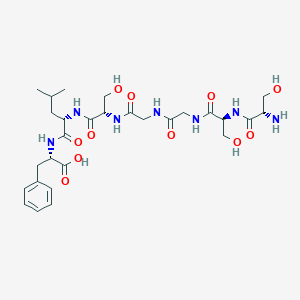

![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
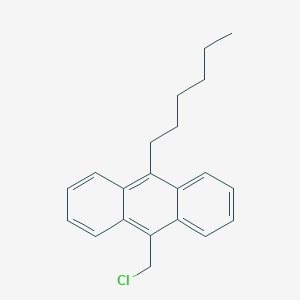
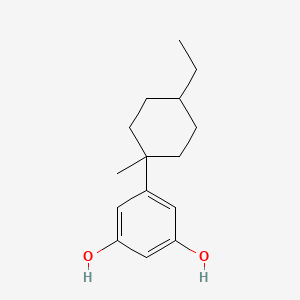
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
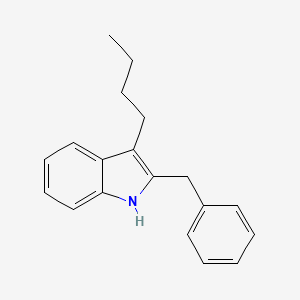
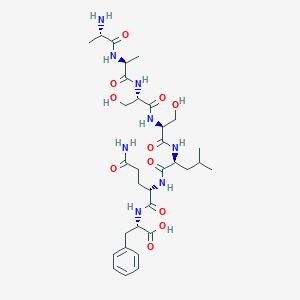
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
